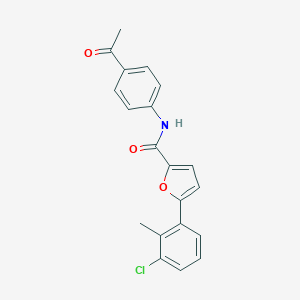
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetyl group, a chloro-substituted methylphenyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the methylphenyl group.
Furan Ring Formation: The construction of the furan ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide: Similar structure but lacks the methyl group.
N-(4-acetylphenyl)-5-(3-methylphenyl)-2-furamide: Similar structure but lacks the chlorine atom.
Uniqueness
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its effectiveness in specific applications compared to similar compounds.
Propiedades
Fórmula molecular |
C20H16ClNO3 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H16ClNO3/c1-12-16(4-3-5-17(12)21)18-10-11-19(25-18)20(24)22-15-8-6-14(7-9-15)13(2)23/h3-11H,1-2H3,(H,22,24) |
Clave InChI |
GXZCNTBSTVWQOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)C |
SMILES canónico |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















